molecular formula C15H23N5O14P2 B033765 [(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate CAS No. 20762-30-5

[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

カタログ番号: B033765
CAS番号: 20762-30-5
分子量: 559.32 g/mol
InChIキー: PWJFNRJRHXWEPT-AOOZFPJJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate is an adenosine derivative with a complex phosphate backbone. Its structure comprises:

  • Adenine base (6-aminopurin-9-yl) linked to a ribose-like oxolane ring.
  • Phosphorylated sugar moiety: A diphosphate group bridges the adenosine sugar and a secondary ribose unit [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl], forming a dinucleotide-like structure.
  • Stereochemistry: The defined stereocenters (2R,3S,4R,5R) ensure proper spatial arrangement for biological interactions .

特性

CAS番号

20762-30-5

分子式

C15H23N5O14P2

分子量

559.32 g/mol

IUPAC名

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,7+,8+,10-,11+,12+,15+/m0/s1

InChIキー

PWJFNRJRHXWEPT-AOOZFPJJSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N

物理的記述

Solid

関連するCAS

26656-46-2

同義語

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

製品の起源

United States

準備方法

One-Step Synthesis from Nicotinamide Adenine Dinucleotide (NAD)

A breakthrough in ADPR analogue synthesis was achieved through a one-step, nonenzymatic reaction between NAD and carboxylate salts in acidic media. When NAD is treated with sodium acetate in glacial acetic acid, O-acetyl-ADP-ribose (OAADPR) forms via esterification at the 2′- or 3′-hydroxyl positions of the ribose moiety (Fig. 1a). The reaction proceeds at ambient temperature over 24–48 hours, yielding OAADPR in ~60% purity after chromatographic purification. This method leverages the nucleophilic displacement of the nicotinamide group by acetate, facilitated by the acidic environment.

Extending this approach to other carboxylic acids (e.g., propionate, butyrate) produces mixed 2′/3′-esters, though regioselectivity remains modest (<2:1 ratio). While this method simplifies access to acylated ADPR derivatives, the native ADPR structure requires subsequent deacetylation steps, which introduce scalability challenges due to hydrolysis side reactions.

Enzymatic and Chemoenzymatic Approaches

ATP Regeneration Systems for Phosphorylation

Enzymatic synthesis of ADPR often involves ATP-dependent phosphorylation of adenosine monophosphate (AMP) or adenosine diphosphate (ADP). A patent by Whitesides et al. describes the use of acetate kinase to regenerate ATP from ADP and acetyl phosphate (AcP). In this system, AcP serves as a high-energy phosphate donor, enabling continuous ATP production for downstream reactions (Fig. 1b). While this method was optimized for ATP synthesis, analogous strategies could phosphorylate ADP-ribose intermediates to yield ADPR. However, enzymatic approaches face limitations in controlling ribose acetylation and require stringent purification to remove protein contaminants.

Sirtuin-Mediated Deacetylation

Sirtuins, a class of NAD-dependent deacetylases, naturally produce ADPR during protein deacetylation. In vitro, sirtuin enzymes catalyze the transfer of the acetyl group from lysine residues to ADP-ribose, forming OAADPR. Although this method is highly specific, it is impractical for large-scale ADPR production due to enzyme cost and low volumetric yields.

Chemical Synthesis with Protecting Groups

Phosphoramidite Chemistry for Ribose Functionalization

Recent advances in phosphoramidite chemistry have enabled the modular assembly of ADPR analogues. As demonstrated in the synthesis of SARS-CoV-2 NSP3 inhibitors, protected ribose intermediates are coupled to adenosine derivatives using phosphoramidite reagents. For example, GS-441524 (a remdesivir precursor) was functionalized at the 5′-position with a tert-butyldiphenylsilyl group, followed by Boc protection of exocyclic amines (Fig. 2a). Subsequent phosphoramidite coupling and deprotection yielded ADPR mimetics with modified phosphate backbones. This method achieves >90% coupling efficiency but requires multi-step purification and specialized handling of moisture-sensitive reagents.

DCC-Mediated Coupling for Phosphate Bond Formation

The synthesis of phosphonoacetate ADPR analogues highlights the utility of dicyclohexylcarbodiimide (DCC) in forming phosphodiester bonds. In a representative procedure, diethylphosphonoacetic acid was coupled to a protected ribofuranoside using DCC and DMAP, yielding a key intermediate in 74% yield (Table 1). Trans-silylation and hydrolysis steps then exposed the phosphonic acid, which was coupled to adenosine derivatives under elevated temperatures (120°C). Final deprotection with trifluoroacetic acid (TFA) afforded the target compound in 36% overall yield. While robust, this method suffers from low yields in deprotection steps and requires harsh acidic conditions.

Biomimetic and Modular Synthesis Strategies

α-Selective Ribosylation for Stereochemical Control

A biomimetic approach leveraging ionic liquid solvents enabled α-selective ribosylation of β-NAD⁺, producing α-ADP-ribosyl azide in 65% yield. This reaction, conducted open-air in eppendorf tubes, uses cerium ammonium nitrate (CAN) to promote ribose oxocarbenium ion formation, which reacts with azide nucleophiles (Fig. 3a). The α-configuration is retained via neighboring-group participation, avoiding enzymatic catalysts. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl peptides yields α-ADPR conjugates, demonstrating compatibility with click chemistry.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability Considerations

Nonenzymatic methods offer simplicity but struggle with regioselectivity (Table 2). The one-step NAD-acetate reaction provides moderate yields (50–60%) but requires expensive NAD starting material. In contrast, enzymatic ATP regeneration achieves higher theoretical yields but necessitates specialized equipment for enzyme immobilization. Chemical synthesis routes deliver precise control over substituents but involve laborious protecting group strategies, limiting scalability.

Purity and Analytical Challenges

Chromatographic purification (HPLC, silica gel) remains critical across all methods. Impurities from incomplete deprotection or phosphorylation are common, particularly in multi-step sequences. NMR and MS analyses confirm structural integrity, with 31^{31}P NMR being indispensable for verifying phosphate linkages.

StepReagents/ConditionsYield (%)
Phosphonoacetate couplingDCC, DMAP, THF, 20°C74
Trans-silylationTMSBr, pyridine, 16 h68
Adenosine couplingDCC, pyridine, 120°C, 16 h56
Global deprotection75% aqueous TFA, 2 h36

Table 2. Comparative Overview of ADPR Synthesis Methods

MethodStarting MaterialKey AdvantageLimitationYield (%)
NonenzymaticNADOne-step procedureLow regioselectivity50–60
EnzymaticADP, AcPHigh ATP regenerationEnzyme cost70–80*
PhosphoramiditeGS-441524Stereochemical controlMulti-step purification17–43
Biomimeticβ-NAD⁺α-SelectivityRequires ionic liquids65

化学反応の分析

反応の種類

アデノシン二リン酸リボースは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)が含まれます。 温度、pH、溶媒の選択などの反応条件は、これらの反応の効率と結果に大きく影響を与える可能性があります .

主な生成物

これらの反応から生成される主な生成物には、アデノシン二リン酸リボースリン酸、還元型アデノシン二リン酸リボース、およびさまざまなアデノシン二リン酸リボースコンジュゲートが含まれ、これは、特定の反応と使用される試薬によって異なります .

科学的研究の応用

アデノシン二リン酸リボースは、科学研究において数多くの用途があります。これには以下が含まれます。

作用機序

類似化合物の比較

アデノシン二リン酸リボースは、ニコチンアミドアデニンジヌクレオチドなどの他のヌクレオチドやヌクレオチド誘導体と類似しています。

アデノシン二リン酸リボースは、アデノシン二リン酸リボシル化によってタンパク質を修飾する能力においてユニークであり、これはさまざまな細胞機能を調節することができ、健康と病気にとって重要な意味を持っています.

類似化合物との比較

Structural Modifications in Adenine and Phosphate Backbone

2-APTA-ADP (CAS 110224-45-8)
  • Modifications: Adenine: 2-(3-aminopropylsulfanyl) substitution at position 2. Phosphate: Diphosphate group without additional sugar linkages.
  • Properties :
    • Molecular weight: 516.36 g/mol.
    • Enhanced enzymatic stability due to thioether linkage.
    • Acts as a P2Y receptor antagonist , inhibiting platelet aggregation .
[(2R,3S,4R,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-Yl)-... Hydrogen Phosphate (CAS 124830-99-5)
  • Modifications: Adenine: 2-amino-6-oxo substitution (hypoxanthine analog). Phosphate: 2-nitrophenylethoxy group introduces aromatic and electron-withdrawing properties.
  • Properties: Molecular weight: 672.33 g/mol. Potential inhibitor of nucleic acid polymerases due to nitro group interference .
Dinucleotide Analogs (CAS 15648-73-4)
  • Structure: Combines adenine and cytosine (4-amino-2-oxopyrimidin-1-yl) via a phosphate bridge.
  • Properties: Unique dual nucleobase interaction for binding RNA/DNA duplexes. Molecular weight: ~700 g/mol (estimated). Potential use in antisense oligonucleotide therapies .

Functional Group Variations

PSB-16301
  • Modifications :
    • Adenine : 2-phenethylthio substitution.
    • Sugar : Unmodified ribose.
  • Properties: Selective adenosine A2A receptor agonist with anti-inflammatory effects .
D3T (Antiviral Triphosphate Analog)
  • Modifications :
    • Phosphate : Triphosphate chain with azido group on the sugar.
  • Properties :
    • Acts as a RNA polymerase inhibitor by mimicking ATP in viral replication .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Modifications Biological Activity
Target Compound ~600 (estimated) Ribose-linked diphosphate Unknown; potential signaling molecule
2-APTA-ADP 516.36 2-(3-aminopropylthio)-adenine P2Y receptor antagonism
CAS 124830-99-5 672.33 2-nitro phenylethoxy phosphate Polymerase inhibition
PSB-16301 457.46 2-phenethylthio-adenine Adenosine A2A receptor agonism
D3T ~650 (estimated) Azido-sugar triphosphate Antiviral chain termination

Key Trends :

  • Adenine modifications (e.g., thioether, nitro, oxo groups) enhance receptor selectivity or enzymatic resistance.
  • Phosphate backbone alterations (e.g., additional sugars, azido groups) influence charge distribution and binding to proteins like polymerases.

Enzymatic Stability

  • Thioether-linked compounds (e.g., 2-APTA-ADP) show prolonged half-lives in serum due to resistance to phosphatase activity .
  • Nitroaryl phosphates (e.g., CAS 124830-99-5) exhibit pH-sensitive hydrolysis , useful for targeted drug delivery .

Therapeutic Potential

  • P2Y antagonists (e.g., 2-APTA-ADP) are studied for cardiovascular diseases (e.g., thrombosis) .
  • Dinucleotide analogs (CAS 15648-73-4) may disrupt viral RNA replication by binding to polymerase active sites .

生物活性

The compound [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate is a complex organic molecule with significant biological activity. This compound is structurally related to nucleotides and plays vital roles in cellular processes such as signaling and metabolism. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
CAS Number: 20762-30-5
IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cell Signaling : The compound is involved in various signaling pathways due to its structural similarity to adenosine derivatives. It may act as a signaling molecule or modulator in cellular processes.
  • Enzymatic Interactions : The presence of hydroxyl groups and a phosphate moiety suggests potential interactions with enzymes such as kinases and phosphatases. These interactions can influence metabolic pathways and cellular responses.
  • DNA Repair and Gene Regulation : Similar compounds have been shown to play roles in DNA repair mechanisms and gene expression regulation. The compound's structure may allow it to participate in these critical biological functions.

Case Study 1: Enzymatic Activity

A study investigating the enzymatic activity of related compounds found that the presence of the phosphoryl group enhances binding affinity to target enzymes involved in nucleotide metabolism. This suggests that the compound could serve as a substrate or inhibitor for specific enzymes.

Enzyme TypeActivity LevelReference
KinaseHigh
PhosphataseModerate
Nucleotide Metabolism EnzymeVariable

Case Study 2: Cellular Effects

Research has shown that compounds with similar structures can induce apoptosis in cancer cells through signaling pathways involving adenosine receptors. This indicates potential therapeutic applications for the compound in oncology.

Cell TypeEffectMechanism
Glioblastoma CellsInduction of ApoptosisAdenosine receptor activation
Normal FibroblastsNo significant effect-

The mechanisms through which this compound exerts its biological effects include:

  • Phosphorylation : The phosphoryl group can be transferred to proteins or nucleic acids, altering their activity.
  • Receptor Interaction : The structural features allow binding to adenosine receptors, influencing downstream signaling pathways.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can purity be validated?

Answer:
Synthesis typically involves sequential phosphorylation of adenosine derivatives. A validated approach includes:

  • Step 1: Chemoselective protection of the ribose hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions .
  • Step 2: Coupling the activated phosphate group (e.g., using phosphoramidites) to the 5'-hydroxyl of the adenosine moiety under anhydrous conditions .
  • Step 3: Deprotection via fluoride-mediated cleavage (e.g., TBAF) to restore free hydroxyl groups .
    Purity Validation:
  • HPLC with ion-pairing reagents (e.g., tetrabutylammonium phosphate) resolves phosphorylated intermediates .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., monoisotopic mass 667.1404 Da for related derivatives ).

Advanced: How can stereochemical integrity be preserved during synthesis, and what analytical tools detect configurational errors?

Answer:
Preservation Strategies:

  • Use chiral auxiliaries or enzymatic catalysis (e.g., kinases) to maintain the 2R,3S,4R,5R configuration .
  • Avoid acidic conditions that may epimerize the ribose ring .
    Analytical Tools:
  • NMR: 31P^{31}\text{P}-NMR distinguishes diastereomeric phosphate linkages (e.g., chemical shifts between 0–5 ppm for α/β-phosphates) .
  • X-ray Crystallography: Resolves absolute configuration, critical for validating synthetic intermediates .

Basic: What is the biological significance of the phosphorylated ribose moiety in this compound?

Answer:
The 5'-diphosphate group enables participation in energy transfer (e.g., ATP analogs) and enzyme substrate recognition , particularly in kinases and synthetases. The hydroxyl configuration (3S,4R) ensures proper binding to Mg2+^{2+}-dependent active sites .

Advanced: How can researchers resolve contradictions in enzymatic activity data for this compound?

Answer:
Contradictions often arise from:

  • Impurity Profiles: Trace silylation byproducts (e.g., TBDMS adducts) may inhibit enzymes. Use preparative HPLC to remove contaminants .
  • Buffer Conditions: Test activity across pH 6.5–8.5 and Mg2+^{2+} concentrations (1–10 mM), as phosphorylation efficiency is ion-dependent .
  • Kinetic Assays: Compare KmK_m and VmaxV_{max} values under standardized conditions (e.g., coupled assays with luciferase for ATP analogs) .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • FT-IR: Identifies phosphate vibrations (970–1250 cm1^{-1}) and hydroxyl stretches (3200–3600 cm1^{-1}) .
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR: Assigns ribose protons (e.g., H2' at δ 4.3–4.7 ppm) and purine carbons (C8 at δ 140–150 ppm) .
  • HRMS: Confirms molecular formula (e.g., [M-H]^- at m/z 666.462 for C21_{21}H31_{31}N7_7O14_{14}P2_2) .

Advanced: How can computational modeling optimize binding affinity with P2Y receptors?

Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with P2Y12_{12} receptor residues (e.g., Arg256, Tyr259) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent to assess stability of the ribose-phosphate backbone in the receptor pocket .
  • QSAR: Correlate substituent effects (e.g., methyl vs. trifluoropropyl groups) with IC50_{50} values from platelet aggregation assays .

Basic: What are the stability challenges for this compound, and how are they mitigated?

Answer:

  • Hydrolysis: The labile β-phosphate bond degrades in aqueous buffers. Store lyophilized at -80°C and reconstitute in Tris-HCl (pH 7.4) with 1 mM EDTA .
  • Oxidation: Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions to prevent radical-mediated degradation .

Advanced: How can isotope labeling (e.g., 13C^{13}\text{C}13C, 18O^{18}\text{O}18O) track metabolic fate in cell-based assays?

Answer:

  • Synthesis: Incorporate 13C^{13}\text{C}-ribose via enzymatic transglycosylation using labeled glucose precursors .
  • Tracing: Use LC-MS/MS to detect 18O^{18}\text{O}-labeled phosphate in downstream metabolites (e.g., ADP-glucose) with MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。